Aminooxy-amido-PEG4-propargyl
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Overview
Description
Aminooxy-amido-PEG4-propargyl is a compound that serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains a four-unit polyethylene glycol (PEG) chain and a propargyl group, making it a versatile reagent in click chemistry. The compound is particularly useful in bio-conjugation processes due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-amido-PEG4-propargyl typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide.
Introduction of the Aminooxy Group: The aminooxy group is introduced through a reaction with an aminooxyacetamide derivative.
Attachment of the Propargyl Group: The propargyl group is attached via a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch reactions to introduce the aminooxy and propargyl groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
Aminooxy-amido-PEG4-propargyl primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Oxime Formation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents under mild conditions.
Major Products
Triazole Linkages: Formed from CuAAc reactions.
Oxime Linkages: Formed from reactions with aldehydes or ketones .
Scientific Research Applications
Aminooxy-amido-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Aminooxy-amido-PEG4-propargyl involves its functional groups:
Aminooxy Group: Reacts with aldehydes or ketones to form stable oxime linkages.
Propargyl Group: Undergoes CuAAc reactions with azide groups to form stable triazole linkages. These reactions facilitate the conjugation of various molecules, enabling the creation of complex bio-conjugates and materials
Comparison with Similar Compounds
Similar Compounds
Aminooxy-amido-PEG4-alkyne: Similar structure but with an alkyne group instead of a propargyl group.
Aminooxy-amido-PEG4-azide: Contains an azide group instead of a propargyl group.
Uniqueness
Aminooxy-amido-PEG4-propargyl is unique due to its combination of an aminooxy group and a propargyl group, allowing it to participate in both oxime formation and CuAAc reactions. This dual functionality makes it highly versatile in various applications .
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURZUINFBYFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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